molecular formula C27H27ClN4O3 B11569224 N-{(1Z)-3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11569224
M. Wt: 491.0 g/mol
InChI Key: HMJSZQYKECATKM-FCOGCSPRSA-N
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Description

N-[(1Z)-1-{N’-[(E)-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a hydrazinecarbonyl moiety, and a diethylamino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 5-chloro-2-hydroxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a diethylamino-substituted phenylacetylene under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylbenzene)sulfonyl]oxy]eth-1-en-1-yl]benzamide

Uniqueness

N-[(1Z)-1-{N’-[(E)-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-[4-(DIETHYLAMINO)PHENYL]ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H27ClN4O3

Molecular Weight

491.0 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(5-chloro-2-hydroxyphenyl)methylidene]hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H27ClN4O3/c1-3-32(4-2)23-13-10-19(11-14-23)16-24(30-26(34)20-8-6-5-7-9-20)27(35)31-29-18-21-17-22(28)12-15-25(21)33/h5-18,33H,3-4H2,1-2H3,(H,30,34)(H,31,35)/b24-16-,29-18+

InChI Key

HMJSZQYKECATKM-FCOGCSPRSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)\NC(=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C=CC(=C2)Cl)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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